3-(Cyclopropylmethyl)thiophenylboronic acid
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Overview
Description
3-(Cyclopropylmethyl)thiophenylboronic acid is an organoboron compound with the molecular formula C10H13BO2S and a molecular weight of 208.09 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropylmethylthio group. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)thiophenylboronic acid typically involves the introduction of the boronic acid group to a pre-functionalized phenyl ring. One common method is the borylation of aryl halides using palladium-catalyzed cross-coupling reactions. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a boron source like bis(pinacolato)diboron .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)thiophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The cyclopropylmethylthio group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from the oxidation of the boronic acid group.
Scientific Research Applications
3-(Cyclopropylmethyl)thiophenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)thiophenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group from the boronic acid to the palladium catalyst. The molecular targets and pathways involved in biological applications are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
(4-Formylphenyl)boronic Acid: Contains a formyl group instead of a cyclopropylmethylthio group.
(3-Formylphenyl)boronic Acid: Similar to (4-Formylphenyl)boronic acid but with the formyl group in a different position.
Uniqueness
3-(Cyclopropylmethyl)thiophenylboronic acid is unique due to the presence of the cyclopropylmethylthio group, which imparts distinct chemical properties and reactivity compared to other boronic acids. This unique structure allows for specific applications in organic synthesis and potential biological activities .
Properties
IUPAC Name |
[3-(cyclopropylmethylsulfanyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2S/c12-11(13)9-2-1-3-10(6-9)14-7-8-4-5-8/h1-3,6,8,12-13H,4-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUPUWRGZDJOQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)SCC2CC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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